3-Ethoxysalicylaldehyde

Fluorescent chemosensor Zn²⁺ detection Schiff base probe

For high-affinity Zn²⁺ sensors with 6.3-fold stronger binding (K=2.9×10⁶ M⁻¹) than salicylaldehyde, and sub-ppb Fe/As detection. The 3-ethoxy group suppresses ESIPT for photostable materials. Distinct ligand field tuning vs. o-vanillin.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 492-88-6
Cat. No. B1293910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxysalicylaldehyde
CAS492-88-6
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)C=O
InChIInChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-10)9(8)11/h3-6,11H,2H2,1H3
InChIKeyOFQBYHLLIJGMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxysalicylaldehyde (CAS 492-88-6): Technical Profile and Procurement Identifiers


3-Ethoxysalicylaldehyde (CAS 492-88-6), also known as 3-ethoxy-2-hydroxybenzaldehyde or novovanillin, is a substituted salicylaldehyde derivative with the molecular formula C₉H₁₀O₃ and molecular weight 166.18 g/mol [1]. The compound is characterized by an aldehyde group at the ortho-position relative to a hydroxyl group, with an ethoxy substituent at the 3-position of the aromatic ring [2]. Its reported physicochemical properties include a melting point of 66–68 °C and a boiling point of 263–264 °C (lit.) . As a bifunctional building block bearing both aldehyde and phenolic hydroxyl moieties, it serves as a precursor for Schiff base ligands, salen-type coordination complexes, and fluorescent molecular probes [1].

Why 3-Ethoxysalicylaldehyde Cannot Be Replaced by Generic Salicylaldehyde or o-Vanillin in Coordination and Sensing Applications


Substitution at the 3-position of the salicylaldehyde scaffold directly modulates metal-binding affinity, photophysical response, and the geometry of resulting complexes. Comparative studies demonstrate that replacing the 3-hydroxy group in the parent scaffold with an ethoxy substituent eliminates the excited-state intramolecular proton transfer (ESIPT) pathway, fundamentally altering solid-state fluorescence behavior relative to hydroxyl-containing analogs [1]. In Zn²⁺ sensing, the ethylenediamine-derived probe built from 3-ethoxysalicylaldehyde (L) exhibits a binding constant (K = 2.9 × 10⁶ M⁻¹) that is approximately 6.3-fold higher than that of the analogous probe derived from unsubstituted salicylaldehyde (L1, K = 4.57 × 10⁵ M⁻¹) [2]. Furthermore, direct crystallographic comparison of oxovanadium(IV) complexes reveals that the ethoxy substituent influences coordination geometry and spectroscopic parameters in a manner distinct from both unsubstituted salicylaldehyde and 3-methoxysalicylaldehyde (o-vanillin) [3]. These quantitative and structural distinctions preclude simple generic substitution without altering experimental outcomes.

3-Ethoxysalicylaldehyde (CAS 492-88-6): Quantitative Comparative Evidence for Scientific Selection


Zn²⁺ Binding Affinity: 3-Ethoxysalicylaldehyde-Derived Probe vs. Unsubstituted Salicylaldehyde-Derived Probe

The probe L, synthesized via condensation of ethylenediamine with 3-ethoxysalicylaldehyde, exhibits a Zn²⁺ binding constant of 2.9 × 10⁶ M⁻¹. The analogous probe L1, derived from unsubstituted salicylaldehyde, exhibits a binding constant of 4.57 × 10⁵ M⁻¹ under the same experimental conditions [1]. The 3-ethoxy-substituted probe thus demonstrates approximately 6.3-fold stronger Zn²⁺ binding affinity.

Fluorescent chemosensor Zn²⁺ detection Schiff base probe

Zn²⁺ Detection Limit: 3-Ethoxysalicylaldehyde-Derived Probe vs. Unsubstituted Salicylaldehyde-Derived Probe

The 3-ethoxysalicylaldehyde-derived probe L detects Zn²⁺ down to 1.8 nM, whereas the unsubstituted salicylaldehyde-derived probe L1 achieves a detection limit of 1.16 nM under identical conditions [1]. Both probes operate in the nanomolar range, demonstrating that 3-ethoxysalicylaldehyde-based sensors are comparably effective for ultra-trace Zn²⁺ quantification.

Trace metal analysis Fluorescence spectroscopy Detection limit

Iron and Arsenite Detection: Ultra-Trace Sensitivity of 3-Ethoxysalicylaldehyde-Derived Probe

A simple probe (L) produced by condensation of ethylenediamine and 3-ethoxysalicylaldehyde achieves detection limits of 0.354 ppb for Fe²⁺, 0.22 ppb for Fe³⁺, and 0.235 ppt for AsO₂⁻ in aqueous-DMSO media [1]. Single-crystal X-ray structures confirm that L interacts with both Fe²⁺ and Fe³⁺, enabling redox state discrimination. The AsO₂⁻ detection is facilitated by PET inhibition and H-bond-assisted chelation-enhanced fluorescence (CHEF), yielding a 91-fold fluorescence enhancement [1].

Iron speciation Arsenite detection Environmental monitoring

Physicochemical and ADMET Profile: 3-Ethoxysalicylaldehyde vs. 3-Methoxysalicylaldehyde (o-Vanillin)

Comparative structural and computational analysis of 3-methoxysalicylaldehyde (1) and 3-ethoxysalicylaldehyde (2) reveals distinct physicochemical profiles. Hirshfeld surface analysis indicates that reciprocal H···X (X = H, C, O) contacts dominate crystal packing in both compounds . The melting point of 3-ethoxysalicylaldehyde is reported as 66–68 °C, substantially higher than that of 3-methoxysalicylaldehyde (o-vanillin, mp 40–42 °C) . The boiling point of 3-ethoxysalicylaldehyde (263–264 °C) exceeds that of 3-methoxysalicylaldehyde (265–266 °C at slightly different reporting conditions) . DFT-based calculations yielded HOMO and LUMO values enabling computation of global reactivity descriptors, while SwissADME and ProTox-II predictions provided comparative ADMET profiles .

ADMET prediction Crystal engineering DFT calculation

Solid-State Photophysical Behavior: Ethoxy-Substituted vs. Hydroxyl-Containing Salicylaldehyde Schiff Bases

A comparative study of two structurally similar salicylaldehyde Schiff base molecules, one bearing a hydroxyl group and the other an ethoxy substituent, revealed a fundamental divergence in solid-state photophysical properties. The hydroxyl-containing molecule undergoes excited-state intramolecular proton transfer (ESIPT) under continuous UV stimulation, resulting in bathochromic absorption and fluorescence shifts with reversible photochromism and aggregation-induced emission (AIE) characteristics. In contrast, the ethoxy-substituted derivative exhibits no change in its absorption spectrum and emits almost no fluorescence under identical conditions [1]. This demonstrates that the ethoxy group effectively suppresses the ESIPT pathway, a direct consequence of replacing the transferable hydroxyl proton.

Solid-state fluorescence Photochromism ESIPT

Oxovanadium(IV) Complex Coordination: 3-Ethoxysalicylaldehyde in Comparative Spectroscopic Context

Complexes of the formula [V(IV)O(dsal)₂(H₂O)] were synthesized using three aromatic aldehydes: salicylaldehyde, o-vanillin (3-methoxysalicylaldehyde), and 3-ethoxysalicylaldehyde [1]. Single-crystal X-ray diffraction of the o-vanillin complex [V(IV)O(o-van)₂(H₂O)] revealed octahedral geometry with two o-van ligands coordinated cis to the V(IV)O²⁺ group. This represented the first structurally characterized vanadium complex involving O(aldehyde) as the donor atom, enabling a direct comparison of bonding characteristics and contributions of O(aldehyde), O(amide), O(carboxylate), and O(ketone) to the parallel hyperfine coupling constant in VOL₂ complexes [1]. The study establishes that the 3-alkoxy substituent modulates the electronic environment at the metal center in a manner distinct from the unsubstituted salicylaldehyde ligand.

Vanadium coordination chemistry EPR spectroscopy X-ray crystallography

High-Value Application Scenarios for 3-Ethoxysalicylaldehyde (CAS 492-88-6)


Development of High-Affinity Zn²⁺ Fluorescent Sensors for Cellular Imaging

Based on the 6.3-fold higher Zn²⁺ binding constant (K = 2.9 × 10⁶ M⁻¹) of the 3-ethoxysalicylaldehyde-derived probe compared to the unsubstituted salicylaldehyde analog [1], this compound is preferentially selected for constructing Schiff base sensors requiring strong metal chelation. The nanomolar detection limit (1.8 nM) enables intracellular Zn²⁺ imaging applications [1].

Ultra-Trace Environmental and Biomedical Detection of Fe²⁺, Fe³⁺, and AsO₂⁻

The 3-ethoxysalicylaldehyde-derived ethylenediamine probe achieves detection limits of 0.354 ppb for Fe²⁺, 0.22 ppb for Fe³⁺, and 0.235 ppt for AsO₂⁻, with 91-fold fluorescence enhancement for arsenite [2]. This compound is therefore indicated for sensor development targeting sub-ppb iron speciation and ppt-level arsenite monitoring in environmental and physiological samples.

Synthesis of Non-ESIPT, Photostable Solid-State Materials

The ethoxy substituent of 3-ethoxysalicylaldehyde suppresses the excited-state intramolecular proton transfer (ESIPT) pathway that is active in hydroxyl-containing salicylaldehyde Schiff bases, resulting in the absence of solid-state fluorescence changes under UV stimulation [3]. This property is leveraged when designing photostable organic materials that must avoid unwanted photochromic or aggregation-induced emission behavior.

Electronic Tuning of Oxovanadium(IV) and Oxomolybdenum(V) Coordination Complexes

Comparative EPR and crystallographic studies of [V(IV)O(dsal)₂(H₂O)] complexes reveal that the 3-ethoxy substituent modulates the O(aldehyde) donor contribution to the metal center's hyperfine coupling constant differently than salicylaldehyde or o-vanillin [4]. Similarly, oxomolybdenum(V) complexes with 3-ethoxysalicylaldehyde-derived Schiff bases exhibit strong antiferromagnetic interactions (μeff = 0.55–0.70 B.M.) and adopt alcohol-bridged dimeric octahedral structures [5]. These distinct electronic and magnetic signatures support procurement for coordination chemistry studies requiring specific ligand field tuning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxysalicylaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.